molecular formula C21H24ClN5O3S B11368643 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11368643
M. Wt: 462.0 g/mol
InChI Key: IZVZALZOYUGSMC-UHFFFAOYSA-N
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Description

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a unique combination of indole, thiadiazole, and pyrrolidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using batch processing techniques.

Chemical Reactions Analysis

Types of Reactions

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: N-bromosuccinimide in the presence of light or heat.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated indole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its unique structure.

    Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: The compound could influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(5-bromo-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide
  • 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

Uniqueness

The unique combination of the indole, thiadiazole, and pyrrolidine moieties in 1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide confers distinct biological activities and chemical properties that differentiate it from similar compounds. Its specific substitution pattern and functional groups may result in unique interactions with biological targets and distinct pharmacological profiles.

Properties

Molecular Formula

C21H24ClN5O3S

Molecular Weight

462.0 g/mol

IUPAC Name

1-[2-(5-chloro-1H-indol-3-yl)ethyl]-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H24ClN5O3S/c1-2-30-8-6-18-25-26-21(31-18)24-20(29)14-9-19(28)27(12-14)7-5-13-11-23-17-4-3-15(22)10-16(13)17/h3-4,10-11,14,23H,2,5-9,12H2,1H3,(H,24,26,29)

InChI Key

IZVZALZOYUGSMC-UHFFFAOYSA-N

Canonical SMILES

CCOCCC1=NN=C(S1)NC(=O)C2CC(=O)N(C2)CCC3=CNC4=C3C=C(C=C4)Cl

Origin of Product

United States

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